molecular formula C60H50Cl4N8O12 B3162844 4-[(5S,9R)-3-(3,5-Dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-9-yl]benzonitrile semi (+)-DTTA salt CAS No. 882004-78-6

4-[(5S,9R)-3-(3,5-Dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-9-yl]benzonitrile semi (+)-DTTA salt

Cat. No.: B3162844
CAS No.: 882004-78-6
M. Wt: 1216.9
InChI Key: VJRLONLJOIBXDL-GZVNOHFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a spirocyclic hydantoin derivative developed as a small-molecule antagonist of leukocyte function-associated antigen-1 (LFA-1), a β₂ integrin critical for leukocyte adhesion and immunological responses . Its core structure features a 1,3,7-triazaspiro[4.4]nonane scaffold with a 3,5-dichlorophenyl group at position 3, a methyl group at position 1, and a 4-cyanophenyl substituent at position 7. The semi (+)-DTTA (di-$p$-toluoyl-D-tartaric acid) salt form ensures enantiomeric purity, enhancing stereochemical stability and bioavailability .

Properties

IUPAC Name

(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;4-[(5S,9R)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-9-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C20H16Cl2N4O2.C20H18O8/c2*1-25-19(28)26(16-7-14(21)6-15(22)8-16)18(27)20(25)11-24-10-17(20)13-4-2-12(9-23)3-5-13;1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h2*2-8,17,24H,10-11H2,1H3;3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t2*17-,20+;15-,16-/m000/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRLONLJOIBXDL-GZVNOHFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN1C(=O)N(C(=O)C12CNCC2C3=CC=C(C=C3)C#N)C4=CC(=CC(=C4)Cl)Cl.CN1C(=O)N(C(=O)C12CNCC2C3=CC=C(C=C3)C#N)C4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN1C(=O)N(C(=O)[C@]12CNC[C@H]2C3=CC=C(C=C3)C#N)C4=CC(=CC(=C4)Cl)Cl.CN1C(=O)N(C(=O)[C@]12CNC[C@H]2C3=CC=C(C=C3)C#N)C4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H50Cl4N8O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1216.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name / ID Core Structure Substituents (Position) Key Pharmacological Properties Salt Form
Target Compound: 4-[(5S,9R)-3-(3,5-Dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-9-yl]benzonitrile semi (+)-DTTA Salt 1,3,7-triazaspiro[4.4]nonane - 3,5-Dichlorophenyl (3)
- Methyl (1)
- 4-Cyanophenyl (9)
High LFA-1 binding affinity; modulates leukocyte adhesion Semi (+)-DTTA salt
BMS-688521 1,3,7-triazaspiro[4.4]nonane - 3,5-Dichlorophenyl (3)
- Methyl (1)
- Nicotinic acid (7)
Enhanced in vitro/ex vivo potency (IC₅₀ = 2 nM); advanced to clinical trials Free acid
BMS-587101 1,3,7-triazaspiro[4.4]nonane - 3,5-Dichlorophenyl (3)
- Methyl (1)
- 3-Thiophenecarboxylic acid (7)
Moderate LFA-1 inhibition (IC₅₀ = 25 nM); preclinical validation Not specified
5-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic acid 1,3,7-triazaspiro[4.4]nonane - 3,5-Dichlorophenyl (3)
- Methyl (1)
- Thiophenecarboxylic acid (7)
Metabolite profiling via microbial biotransformation; used for pharmacological testing Free acid

Key Findings and Differentiation

Stereochemical Purity : The semi (+)-DTTA salt ensures enantiomeric resolution, critical for optimizing target engagement and reducing off-target effects. This contrasts with free-acid analogues (e.g., BMS-688521), which may require additional purification steps .

Nicotinic acid in BMS-688521 introduces hydrogen-bonding capacity, contributing to its superior potency (IC₅₀ = 2 nM vs. 25 nM for BMS-587101) .

Metabolic Stability : Microbial biotransformation studies () reveal that thiophene-containing analogues undergo cytochrome P450-mediated oxidation, whereas the benzonitrile group may favor alternative metabolic pathways, reducing hepatotoxicity risks .

Computational Predictions :

  • QSAR models suggest that the 3,5-dichlorophenyl group is essential for LFA-1 binding, while the spirocyclic core minimizes off-target interactions .
  • Proteomic similarity analyses (CANDO platform) indicate shared multitarget profiles with anti-inflammatory agents, though the DTTA salt distinguishes its pharmacokinetic behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(5S,9R)-3-(3,5-Dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-9-yl]benzonitrile semi (+)-DTTA salt
Reactant of Route 2
4-[(5S,9R)-3-(3,5-Dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-9-yl]benzonitrile semi (+)-DTTA salt

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